3-(2,3-Difluorophenyl)-5-methoxybenzoic acid
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Overview
Description
3-(2,3-Difluorophenyl)-5-methoxybenzoic acid is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Difluorophenyl)-5-methoxybenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution due to the presence of the methoxy group, which is an electron-donating group.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Common Reagents and Conditions:
Substitution: Common reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
Substitution: Products include halogenated derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
Scientific Research Applications
3-(2,3-Difluorophenyl)-5-methoxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceuticals.
Materials Science: The compound’s unique electronic properties make it useful in the development of new materials.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism by which 3-(2,3-Difluorophenyl)-5-methoxybenzoic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
- 2,3-Difluorophenylacetic acid
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Comparison: 3-(2,3-Difluorophenyl)-5-methoxybenzoic acid is unique due to the combination of fluorine atoms and a methoxy group on the benzoic acid core. This combination can influence the compound’s reactivity and properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-(2,3-difluorophenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-10-6-8(5-9(7-10)14(17)18)11-3-2-4-12(15)13(11)16/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNHJEYYAUOLAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689666 |
Source
|
Record name | 2',3'-Difluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-19-8 |
Source
|
Record name | 2',3'-Difluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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